4-Amino-4-phenylbutan-1-ol

Organic Synthesis Process Chemistry Chemical Procurement

4-Amino-4-phenylbutan-1-ol (CAS 42331-15-7) is a chiral gamma-amino alcohol featuring a primary amine and a primary alcohol on a four-carbon chain, with a phenyl group at the C4 position, giving it a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. This compound exists as a racemic mixture with one undefined stereocenter and presents as a crystalline solid with a reported melting point of 73-74 °C.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 42331-15-7
Cat. No. B3037066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-phenylbutan-1-ol
CAS42331-15-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCO)N
InChIInChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2
InChIKeyAGOPKBQSZNSGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 4-Amino-4-phenylbutan-1-ol (CAS 42331-15-7): A Chiral Gamma-Amino Alcohol Building Block


4-Amino-4-phenylbutan-1-ol (CAS 42331-15-7) is a chiral gamma-amino alcohol featuring a primary amine and a primary alcohol on a four-carbon chain, with a phenyl group at the C4 position, giving it a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol [1]. This compound exists as a racemic mixture with one undefined stereocenter and presents as a crystalline solid with a reported melting point of 73-74 °C . Its bifunctional nature—possessing both nucleophilic amine and hydroxyl groups alongside an aromatic ring—makes it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and chiral ligands . As a research chemical, it is typically supplied at purities of 95% or higher, intended for laboratory-scale synthetic applications .

Beyond Structural Analogs: Why 4-Amino-4-phenylbutan-1-ol Cannot Be Casually Replaced


Substituting 4-Amino-4-phenylbutan-1-ol with a seemingly similar in-class compound like 4-amino-4-phenylbutanoic acid, 4-phenylbutylamine, or 4-(4-aminophenyl)butan-1-ol is not scientifically inconsequential. The specific 1,4-relationship between the primary alcohol and the geminal phenyl/amine group dictates a unique reactivity profile, enabling cyclization to 2-phenylpyrrolidine, a transformation impossible for its carboxylic acid or amine-only counterparts . The alcohol terminus imparts a distinct solubility profile (calculated at 21 g/L in water ) and hydrogen-bonding capacity compared to the liquid, hydrophobic 4-phenylbutylamine. Even a positional isomer, such as 4-(4-aminophenyl)butan-1-ol, places the amine on the aromatic ring, fundamentally altering its electronic character and nucleophilicity, which would derail a synthesis dependent on the aliphatic amine's specific pKa and steric environment.

Quantitative Differentiation Evidence for 4-Amino-4-phenylbutan-1-ol Against Key Comparators


Distinct Solid-State Handling: Melting Point Advantage Over 4-Phenylbutylamine

4-Amino-4-phenylbutan-1-ol is a crystalline solid with a melting point of 73-74 °C, enabling straightforward handling, weighing, and purification by recrystallization, a significant practical advantage over the analogous primary amine comparator, 4-phenylbutylamine, which is a liquid at room temperature with a boiling point of 240.8 °C at 760 mmHg . This phase difference is critical for automated solid-dispensing workflows and simplifies isolation after synthesis.

Organic Synthesis Process Chemistry Chemical Procurement

Enhanced Aqueous Solubility Versus the Carboxylic Acid Analog

The target compound shows a calculated aqueous solubility of 21 g/L at 25 °C, which is significantly higher than the experimentally observed solubility profile of its carboxylic acid analog, 4-amino-4-phenylbutanoic acid, which is known to have a high melting point (>180 °C) and poor water solubility due to strong zwitterionic crystal lattice forces [1]. This difference facilitates reactions in aqueous or protic media without the need for prior salt formation.

Bioconjugation Aqueous Synthesis Drug Discovery

Validated Synthetic Route to 2-Phenylpyrrolidine Scaffolds

A critical differentiating feature of 4-amino-4-phenylbutan-1-ol is its demonstrated utility as a precursor for 2-substituted pyrrolidines, a prominent pharmacophore in medicinal chemistry. A published synthesis shows the direct conversion of nitriles to 2-substituted pyrrolidines using this specific 1,4-amino alcohol scaffold, a transformation that is not directly feasible with the analogous 4-amino-4-phenylbutanoic acid or 4-phenylbutylamine without significant redesign of the synthetic route . The proximity of the amine and alcohol facilitates an intramolecular cyclization, providing a strategic advantage in step-economy.

Heterocyclic Chemistry Drug Discovery Alkaloid Synthesis

Lower Calculated LogP for Improved Synthetic Handling in Aqueous Media

The target compound possesses a calculated XLogP3-AA value of 0.8, indicating a balanced hydrophilic-lipophilic profile [1]. This contrasts sharply with the comparator 4-phenylbutylamine, which, lacking a hydroxyl group, is significantly more lipophilic and is described as being only slightly soluble in chloroform and methanol . The lower LogP of 4-amino-4-phenylbutan-1-ol suggests enhanced compatibility with physiological-like environments and facilitates its use in early-stage biological assays without the solubility issues inherent to its more lipophilic amine counterpart.

Physicochemical Property Optimization Medicinal Chemistry Lead Optimization

Validated Application Scenarios for 4-Amino-4-phenylbutan-1-ol Based on Differential Evidence


Synthesis of 2-Arylpyrrolidine Libraries for CNS Drug Discovery

Leveraging its unique 1,4-amino alcohol architecture, 4-amino-4-phenylbutan-1-ol is an ideal starting material for constructing diverse 2-substituted pyrrolidine libraries, a core scaffold in numerous CNS-active pharmaceuticals. The compound's ability to undergo intramolecular cyclization directly to the pyrrolidine ring provides a significant step-economic advantage over alternatives like 4-phenylbutylamine, which would require additional hydroxyl installation and activation steps. This direct route, supported by published synthetic methodology, is particularly valuable for medicinal chemistry groups synthesizing analogs of known nootropic or antipsychotic agents .

Preparation of Chiral Amino Alcohol Ligands for Asymmetric Catalysis

As a bifunctional, chiral molecule, this compound serves as an excellent precursor for chiral Schiff base ligands used in asymmetric catalysis. The combination of its primary alcohol and amine, with the steric bulk of the adjacent phenyl group, allows for the formation of a rigid chiral environment around a metal center. Its solid-state nature (mp 73-74 °C) simplifies the purification of the final ligand via recrystallization, a practical advantage over liquid-based chiral amine alternatives . This application is particularly relevant for researchers developing new enantioselective catalytic systems.

Aqueous-Phase Bioconjugation and Chemical Biology Probe Synthesis

The calculated water solubility of 21 g/L and a favorable LogP of 0.8 make this amino alcohol a superior choice over its more hydrophobic analogs for bioconjugation chemistry conducted in aqueous buffers. The primary alcohol can be selectively activated for attachment to biomolecules, while the aliphatic amine remains available for further derivatization or for enhancing water solubility. This physicochemical profile is a key differentiator from 4-phenylbutylamine, whose high lipophilicity often leads to precipitation in biological assay media [1]. Chemical biologists procuring linkers or probe precursors should prioritize this compound for such applications.

Key Intermediate in Pharmaceutically Relevant Heterocycle Synthesis

Beyond pyrrolidines, 4-amino-4-phenylbutan-1-ol is a demonstrated precursor to gamma-lactams and other nitrogen-containing heterocycles via N-tosyl activation. The published protocol for synthesizing 1,4-amino alcohols from THF and N-tosyliminobenzyliodinane specifically highlights the synthetic versatility of this scaffold . For process chemists scaling up the synthesis of a drug candidate containing a 1,4-amino alcohol motif or a derived heterocycle, this compound represents a strategically validated intermediate, offering a documented and reproducible entry point into a valuable chemical space.

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